molecular formula C22H19Br2FN2O B609812 N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline CAS No. 1235481-90-9

N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline

Katalognummer B609812
CAS-Nummer: 1235481-90-9
Molekulargewicht: 506.21
InChI-Schlüssel: XNLTWMQBJFWQOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbazole derivatives, such as the one you’re asking about, are a class of compounds that have been widely studied due to their interesting chemical and physical properties . They are often used in the development of optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells .


Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by a tricyclic system containing two benzene rings fused on either side of a pyrrole ring . The presence of bromine atoms at the 3,6-positions of the carbazole unit could potentially enhance its electron-withdrawing ability, which might influence its optoelectronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For carbazole derivatives, properties such as solubility, melting point, and boiling point can vary widely depending on the nature and position of the substituents .

Wissenschaftliche Forschungsanwendungen

  • Neurogenesis Enhancement : A derivative of aminopropyl carbazole, closely related to your compound, has been shown to increase neurogenesis in rat neural stem cells. This effect was noted in the absence of epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2), suggesting a potential role in neurological research and therapeutic applications (Shin et al., 2015).

  • Fluorescence Properties : Research on similar carbazole structures has demonstrated effective fluorescence in the blue spectral region. Such properties are crucial for applications in materials science, particularly in developing new fluorescent materials (Irgashev et al., 2017).

  • Chemosensor Development : Carbazole and fluorene polyaniline derivatives, closely related to your compound, have been developed for use as fluorescent chemosensors. These materials have applications in environmental protection, biosensing, and toxins detection (Qian et al., 2019).

  • Antimicrobial Activity and Cytotoxicity : Certain N-(9-Ethyl-9H-carbazole-3-yl) derivatives have been synthesized and evaluated for antimicrobial activity and cytotoxicity. This suggests potential pharmaceutical applications for compounds derived from carbazole (Kaplancıklı et al., 2012).

  • Neuroprotection : A closely related aminopropyl carbazole compound, (−)-P7C3-S243, has shown neuroprotective properties. It has potential applications in treating neurodegenerative diseases and traumatic brain injury (Naidoo et al., 2014).

  • Photophysical and Physicochemical Properties : Research into donor-π-acceptor chromophores related to carbazole derivatives has revealed interesting photophysical and physicochemical properties, which are important for applications in materials science and photonic technologies (Khan et al., 2021).

Safety And Hazards

As with any chemical compound, handling “N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Zukünftige Richtungen

Carbazole derivatives continue to be an active area of research, particularly in the field of optoelectronic devices . Future work may focus on synthesizing new derivatives with improved properties, exploring their potential applications, and understanding their structure-property relationships.

Eigenschaften

IUPAC Name

N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLTWMQBJFWQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline

Synthesis routes and methods I

Procedure details

To a vial containing N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide (21.0 mg, 0.030 mmol; see representative procedure 4) was added lithium hydroxide (3.2 mg, 0.134 mmol), dimethylformamide (0.5 ml, 0.06 M) and mercaptoacetic acid (4.2 ul 0.060 mmol). After stirring at rt for 1 h the reaction mixture was diluted with EtOAc and washed sequentially with water, saturated sodium bicarbonate solution, water (3×) and brine. The organic layer was dried over Na2SO4, filtered and condensed. The crude reaction mixture was purified in 30% EtOAc/hexanes (+0.2% TEA), with 13.6 mg isolated. Yield=88%
Name
N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4.2 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

DAST [(Et2NSF3) 0.12 ml, 0.916 mmol] was added dropwise to a solution of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3-methoxyphenylamino)propan-2-ol (0.102 g, 0.203 mmol) in 6.0 ml of anhydrous DCM at −78° C. The reaction was stirred at −78° C. for one hour before being slowly warmed to 0° C. over 5 hours. The reaction was quenched by addition of phosphate buffer (pH=8) and extracted with DCM. The aqueous phase was extracted twice with 10 ml DCM. The combined organics were dried over Na2SO4, filtered and concentrated. The crude reaction material was purified by flash chromatography on SiO2 (20% EtOAc/hexanes/0.2% TEA). Fractions containing the desired fluorinated product were further purified with 40% EtOAc/hexanes (+0.1% TEA). Isolated 5.7 mg desired product.
Name
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.102 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.